4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine
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Description
4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine (4-Cl-1-CBPy) is a type of amine compound that is primarily used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of pyrazolone, which is a heterocyclic aromatic compound. This compound is important because of its wide range of applications in biochemistry, physiology, and other scientific research. It has been used in many studies to better understand the mechanism of action and biochemical and physiological effects of certain compounds.
Scientific Research Applications
Chemoselectivity in Amination
A study by Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles, noting selective amination under specific conditions.
Structural Analysis
Quiroga et al. (2013) discussed the structure of a similar compound, formed from the microwave-mediated reaction of 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde, revealing insights into molecular interactions through hydrogen bonds and π-π stacking interactions (Quiroga et al., 2013).
Synthesis of Novel Compounds
Yang Yun-shang (2010) synthesized novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, demonstrating the versatility of pyrazole derivatives in chemical synthesis (Yang Yun-shang, 2010).
Reductive Amination
Bawa et al. (2009) described a reductive amination process involving a derivative of 3-chloro-4-fluoroaniline, highlighting the method's utility in synthesizing biologically active molecules and pharmaceutical intermediates (Bawa et al., 2009).
Rh(III)-Catalyzed Intermolecular C-H Amination
Wu et al. (2014) achieved an intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones using a rhodium(III) catalyst, a significant advancement in the field of drug modification and aromatic C-H amination (Wu et al., 2014).
Palladium-Catalyzed Arylation
Hu et al. (2018) established a palladium-catalyzed ortho-arylation of aromatic amides, demonstrating the role of [4-chloro-2-(1H-pyrazol-1-yl)phenyl]amine as a bidentate auxiliary. This process showed compatibility with a broad range of substrates (Hu et al., 2018).
properties
IUPAC Name |
4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-4-2-1-3-7(8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUOMNKXCGSWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
895929-20-1 |
Source
|
Record name | 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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